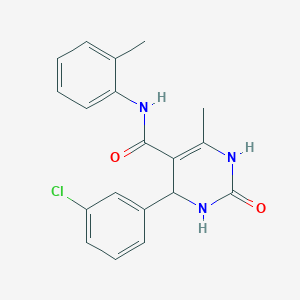![molecular formula C18H17ClN2O4 B2915639 methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate CAS No. 922942-38-9](/img/structure/B2915639.png)
methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate is a synthetic organic compound that features a benzoate ester functional group. This compound is characterized by the presence of a chlorophenyl group, which is known for its various applications in medicinal chemistry and organic synthesis.
科学的研究の応用
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
Similar compounds have been studied for their antimicrobial and antiproliferative activities . These compounds often target key enzymes or proteins in the microbial or cancer cells, disrupting their normal functions and leading to cell death .
Mode of Action
Similar compounds often work by binding to their target proteins or enzymes, inhibiting their functions and leading to cell death .
Biochemical Pathways
Similar compounds have been shown to interfere with the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against certain cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate typically involves the reaction of 4-chlorophenyl ethylamine with methyl 4-formylbenzoate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often requiring controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
化学反応の分析
Types of Reactions
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
類似化合物との比較
Similar Compounds
- Methyl 4-({[2-(4-bromophenyl)ethyl]carbamoyl}formamido)benzoate
- Methyl 4-({[2-(4-fluorophenyl)ethyl]carbamoyl}formamido)benzoate
- Methyl 4-({[2-(4-methylphenyl)ethyl]carbamoyl}formamido)benzoate
Uniqueness
Methyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}formamido)benzoate is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry where the chlorophenyl group can enhance the compound’s pharmacological profile.
特性
IUPAC Name |
methyl 4-[[2-[2-(4-chlorophenyl)ethylamino]-2-oxoacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4/c1-25-18(24)13-4-8-15(9-5-13)21-17(23)16(22)20-11-10-12-2-6-14(19)7-3-12/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSAGVNSUHQDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1'-[2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetyl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2915557.png)
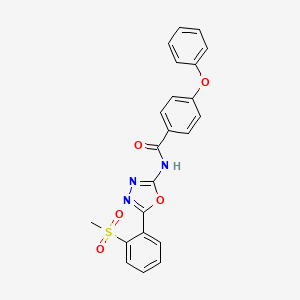
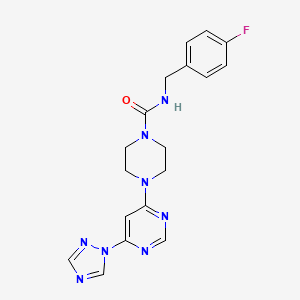

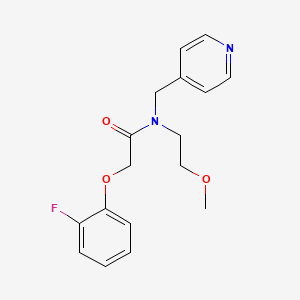
![Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone](/img/structure/B2915563.png)
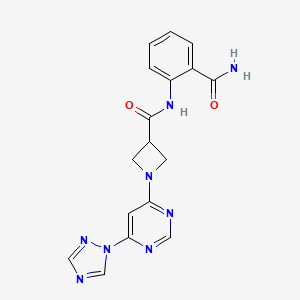
![N-tert-butyl-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2915566.png)
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2915570.png)

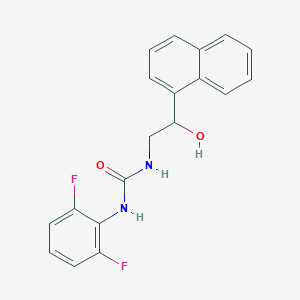
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2915575.png)
![Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B2915576.png)
